methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate
Description
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate is a benzoate ester derivative featuring a carbamoyl linker attached to a para-substituted benzene ring and a thiophen-3-ylmethyl group. The compound combines aromatic, heterocyclic, and amide functionalities, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-(thiophen-3-ylmethylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-18-14(17)12-4-2-11(3-5-12)13(16)15-8-10-6-7-19-9-10/h2-7,9H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZALUYZNGGNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The thiophen-3-ylmethylamine is reacted with an appropriate isocyanate to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then reacted with methyl 4-bromobenzoate under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction.
Scientific Research Applications
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical parameters for methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate and related compounds:
<sup>a</sup>XLogP values are calculated or estimated based on structural analogs.
Physicochemical Properties
- Lipophilicity : The target compound (estimated XLogP ~2.0) is less lipophilic than its oxane-containing analog (XLogP 2.8) due to the absence of the hydrophobic tetrahydropyran ring . Simpler analogs like methyl 4-(3-thienyl)benzoate (XLogP ~1.5) exhibit even lower lipophilicity, favoring aqueous solubility .
Biological Activity
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate ester linked to a thiophene ring through a carbamoyl group , which significantly contributes to its unique chemical properties. The presence of the thiophene ring imparts distinct electronic characteristics that may influence its interactions with biological macromolecules.
The precise biological targets of this compound are currently under investigation. However, preliminary studies suggest that the thiophene moiety can interact with proteins and enzymes involved in various cellular processes. This interaction may modulate protein functions and influence signaling pathways, particularly those related to inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of several Gram-positive and Gram-negative bacterial strains, including multidrug-resistant (MDR) organisms. In vitro studies have demonstrated that this compound can effectively disrupt bacterial cell wall synthesis and inhibit essential enzymes such as DNA gyrase.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines in cell culture models. This suggests a potential role in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Case Studies
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In Vivo Efficacy in Animal Models
- A recent study evaluated the efficacy of this compound in a mouse model of infection caused by Staphylococcus aureus. The compound demonstrated significant reductions in bacterial load and improved survival rates compared to untreated controls.
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Pharmacokinetics and Safety Profile
- Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within one hour post-administration. Toxicological assessments revealed no significant adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent.
Future Directions
The ongoing research into this compound highlights its promise as a versatile compound with applications in drug development. Future studies should focus on:
- Elucidating the detailed molecular mechanisms underlying its biological activities.
- Conducting clinical trials to assess its efficacy and safety in human populations.
- Exploring structural modifications to enhance its potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
